3-Aminopyridine-2,4-dicarboxylic acid
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Overview
Description
3-Aminopyridine-2,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in both natural and synthetic chemistry . This compound features an amino group at the 3-position and carboxylic acid groups at the 2- and 4-positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopyridine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the nitration of pyridine derivatives followed by reduction and subsequent carboxylation . Another method includes the oxidation of quinoline precursors in the presence of nitric acid and a catalytic amount of manganese .
Industrial Production Methods
Industrial production often employs the oxidation of substituted quinoline precursors due to its efficiency and higher yield. The reaction typically involves the use of nitric acid and manganese as a catalyst, resulting in significantly enhanced yields of the desired dicarboxylic acids .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Zinc and hydrochloric acid are typical reducing agents.
Substitution: Organolithium and organomagnesium reagents are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Aminopyridine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Aminopyridine-2,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its anticancer activity, the compound induces apoptosis through the mitochondria-mediated pathway, involving the production of reactive oxygen species, reduction of mitochondrial membrane potential, and activation of caspases .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
Uniqueness
3-Aminopyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups allow for versatile functionalization, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
3-aminopyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-3(6(10)11)1-2-9-5(4)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13) |
InChI Key |
XUESBDUVQIELIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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